5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
This compound is a structurally complex heterocyclic molecule featuring an imidazo[2,1-b][1,3]thiazole core fused with a 4-bromophenyl substituent and conjugated via a methylidene group to a 1,3-dimethyl-1,3-diazinane-2,4,6-trione moiety. The imidazothiazole system is a bicyclic scaffold known for its pharmacological relevance, particularly in antiviral and anticancer research . Structural elucidation of such compounds often relies on X-ray crystallography, with tools like SHELXL playing a critical role in refining small-molecule structures .
Properties
IUPAC Name |
5-[[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3S/c1-21-15(24)12(16(25)22(2)18(21)26)9-13-14(10-3-5-11(19)6-4-10)20-17-23(13)7-8-27-17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXRWMOSHVRPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is then functionalized with a 4-bromophenyl group. Subsequent steps involve the formation of the diazinane-2,4,6-trione ring and the final coupling to form the target compound. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: The compound can be used in materials science for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 5-{[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl Substitutents
A key analogue is 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (compound 41 from ). While both compounds share a 4-bromophenyl group, their heterocyclic cores differ significantly:
- Target compound : Imidazo[2,1-b][1,3]thiazole fused with diazinane-trione.
- Compound 41: Triazinoindole linked to pyrazole and indolone.
Functional Group Analysis
- Diazinane-trione vs. Indolone : The diazinane-trione (a barbiturate derivative) in the target compound provides three ketone groups for hydrogen bonding, contrasting with the single ketone in compound 41 ’s indolone. This difference may impact solubility and metabolic stability.
- Methylidene Linker : The methylidene group in the target compound allows rotational flexibility, while compound 41 ’s pyrazole linker imposes steric constraints.
Comparative Data Table
Research Implications
- Target Compound : The diazinane-trione moiety may enhance binding to enzymes like thymidylate synthase, a cancer target, while the bromophenyl group could improve blood-brain barrier penetration.
- Compound 41: Its triazinoindole system is associated with topoisomerase inhibition, suggesting divergent mechanistic pathways compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
